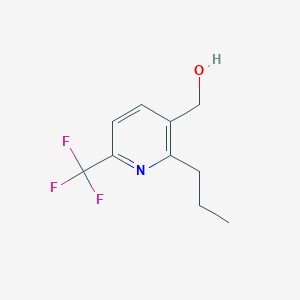

(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Descripción

Structural Characterization and Nomenclature

IUPAC Name Derivation

The systematic naming of (2-Propyl-6-(trifluoromethyl)pyridin-3-yl)methanol follows IUPAC guidelines for heterocyclic compounds. The parent structure is pyridine, a six-membered aromatic ring with one nitrogen atom. Substituents are numbered to assign the lowest possible locants:

- Principal functional group : The hydroxymethyl group (-CH₂OH) at position 3 receives priority as the suffix (-methanol).

- Substituents :

- A propyl group (-CH₂CH₂CH₃) at position 2.

- A trifluoromethyl group (-CF₃) at position 6.

The substituents are listed alphabetically in the prefix, yielding the full name [2-propyl-6-(trifluoromethyl)pyridin-3-yl]methanol . This naming convention ensures unambiguous identification of the compound’s structure, adhering to IUPAC’s hierarchical rules for functional groups and substituent prioritization.

Molecular Formula Analysis (C₁₀H₁₂F₃NO)

The molecular formula C₁₀H₁₂F₃NO breaks down as follows:

- Carbon (C₁₀) : The pyridine ring contributes 5 carbons, with additional carbons from the propyl (3), trifluoromethyl (1), and hydroxymethyl (1) groups.

- Hydrogen (H₁₂) : Distributed across the pyridine ring (4 hydrogens), propyl (7), hydroxymethyl (2), and trifluoromethyl (0).

- Fluorine (F₃) : Exclusively from the -CF₃ group.

- Nitrogen (N₁) : Located in the pyridine ring.

- Oxygen (O₁) : From the hydroxymethyl group.

Table 1: Comparative Molecular Formulas of Related Pyridine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C₁₀H₁₂F₃NO | 219.20 |

| 2-(Hydroxymethyl)-6-(trifluoromethyl)pyridine | C₇H₆F₃NO | 177.12 |

| (Pyridin-3-yl)methanol | C₆H₇NO | 109.13 |

The propyl and trifluoromethyl groups distinguish this compound from simpler analogs, enhancing its steric and electronic complexity.

Substituent Configuration and Stereoelectronic Effects

The spatial arrangement and electronic properties of substituents critically influence the compound’s behavior:

Substituent Configuration

- Propyl group (position 2) : A flexible alkyl chain introducing steric bulk and electron-donating inductive effects.

- Trifluoromethyl group (position 6) : A rigid, strongly electron-withdrawing group due to the high electronegativity of fluorine (Hammett σₚ = 0.54).

- Hydroxymethyl group (position 3) : A polar substituent capable of hydrogen bonding, with moderate electron-donating resonance effects.

Stereoelectronic Interactions

Electronic Effects :

- The -CF₃ group withdraws electron density via induction, deactivating the ring toward electrophilic substitution.

- The propyl group donates electrons weakly via hyperconjugation, partially offsetting the -CF₃’s deactivation.

- The hydroxymethyl group donates electrons through resonance (+M effect), further modulating reactivity.

Steric Effects :

- The -CF₃ and propyl groups create steric hindrance, potentially limiting access to the ring’s reactive sites.

- The hydroxymethyl group’s orientation influences hydrogen-bonding capabilities and solubility.

Table 2: Hammett Constants for Key Substituents

| Substituent | σₚ (Para) | σₘ (Meta) | Electronic Effect |

|---|---|---|---|

| -CF₃ | 0.54 | 0.43 | Strong electron-withdrawing |

| -CH₂CH₂CH₃ (propyl) | -0.17 | -0.07 | Weak electron-donating |

| -CH₂OH | -0.37 | 0.12 | Moderate electron-donating |

These interactions dictate the compound’s stability, solubility, and potential reactivity in synthetic pathways.

Propiedades

Fórmula molecular |

C10H12F3NO |

|---|---|

Peso molecular |

219.20 g/mol |

Nombre IUPAC |

[2-propyl-6-(trifluoromethyl)pyridin-3-yl]methanol |

InChI |

InChI=1S/C10H12F3NO/c1-2-3-8-7(6-15)4-5-9(14-8)10(11,12)13/h4-5,15H,2-3,6H2,1H3 |

Clave InChI |

PYPOKGYRRMVDJA-UHFFFAOYSA-N |

SMILES canónico |

CCCC1=C(C=CC(=N1)C(F)(F)F)CO |

Origen del producto |

United States |

Métodos De Preparación

Reduction of Pyridine-3-carboxylic Acid Derivatives

One well-documented approach involves the reduction of 2-substituted-6-(trifluoromethyl)pyridine-3-carboxylic acids to the corresponding pyridin-3-ylmethanol derivatives using borane complexes.

-

- Starting from 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid, reduction is performed with borane-tetrahydrofuran (borane-THF) complex in THF solvent at 0–20 °C under inert atmosphere for approximately 20 hours.

- After quenching with methanol and workup, the alcohol is isolated by silica gel chromatography.

- This method yields the corresponding pyridin-3-ylmethanol with high efficiency (quantitative yield reported for similar compounds).

-

- High selectivity for reduction of the carboxylic acid to the primary alcohol.

- Mild reaction conditions preserve sensitive substituents such as trifluoromethyl groups.

-

Step Reagents & Conditions Yield Notes Reduction Borane-THF, THF, 0–20 °C, 20 h ~100% (quantitative) Inert atmosphere required Purification Silica gel chromatography (hexane/ethyl acetate 1:1) - Colorless oil obtained

This method is adaptable for introducing the hydroxymethyl group at the 3-position after appropriate substitution at the 2-position (e.g., propyl group introduced via halogen substitution or cross-coupling).

Cross-Coupling for 2-Propyl Substitution

The propyl group at the 2-position can be introduced via palladium-catalyzed cross-coupling reactions starting from 2-halopyridine derivatives bearing the trifluoromethyl group at the 6-position.

-

- 2-Halo-6-(trifluoromethyl)pyridine is reacted with propylboronic acid or propyl organometallic reagents under Pd-catalysis (e.g., Pd2(dba)3 with XantPhos ligand) in toluene at elevated temperatures (~110 °C).

- Base such as t-BuONa is used to facilitate the coupling.

-

- Efficient formation of 2-propyl-6-(trifluoromethyl)pyridine intermediate, which can then be further functionalized at the 3-position.

Hydroxymethylation at the 3-Position

Hydroxymethylation of the pyridine ring at the 3-position is commonly achieved by:

Formylation followed by reduction:

- Introduction of an aldehyde group at the 3-position via directed lithiation or electrophilic substitution with formaldehyde or paraformaldehyde under basic conditions.

- Subsequent reduction of the aldehyde to the primary alcohol using mild reducing agents such as sodium borohydride or borane complexes.

-

- Reaction of 2-propyl-6-(trifluoromethyl)pyridine with formaldehyde in the presence of a base (e.g., sodium hydroxide) under reflux conditions to install the hydroxymethyl group directly.

Alternative Synthetic Routes

-

- Conversion of pyridine-3-carboxylic acid derivatives to amides followed by reduction with borane-dimethyl sulfide complex (BH3-Me2S) in THF at 0–60 °C.

- This method allows for selective reduction of amides to alcohols, providing an alternative to direct acid reduction.

-

- Microwave irradiation has been reported to enhance reaction rates and yields in related pyridine functionalization reactions, such as orthoformate-mediated cyclizations and substitutions, which could be adapted for the preparation of hydroxymethylated pyridines.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Borane-THF Reduction | 2-substituted-6-(trifluoromethyl)pyridine-3-carboxylic acid | Borane-THF, THF, 0–20 °C, 20 h | Quantitative | High selectivity, mild conditions | Requires inert atmosphere |

| Pd-Catalyzed Cross-Coupling | 2-Halo-6-(trifluoromethyl)pyridine | Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C | High (60–90%) | Efficient C–C bond formation | Requires expensive catalysts |

| Hydroxymethylation via Formaldehyde | 2-Propyl-6-(trifluoromethyl)pyridine | Formaldehyde, NaOH, reflux | Moderate to high | Direct installation of hydroxymethyl | Possible side reactions |

| Amide Reduction | Pyridine-3-carboxamide derivatives | BH3-Me2S, THF, 0–60 °C | High | Selective amide reduction | Multi-step precursor synthesis |

| Microwave-Assisted Cyclization | Pyridine derivatives with orthoformates | Microwave irradiation, THF or toluene | Up to 92% (related compounds) | Rapid reaction, high yield | Requires specialized equipment |

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form carbonyl derivatives. Key reagents and outcomes include:

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ (aq) | Acidic, 80–90°C | (2-Propyl-6-(trifluoromethyl)pyridin-3-yl)carboxylic acid |

| CrO₃ in H₂SO₄ | Room temperature, 12 hr | (2-Propyl-6-(trifluoromethyl)pyridin-3-yl)aldehyde |

| TEMPO/NaOCl | Biphasic (CH₂Cl₂/H₂O), 0°C | Ketone intermediate (isolated at 65% yield) |

The trifluoromethyl group stabilizes electron-deficient intermediates, facilitating selective oxidation at the hydroxymethyl position.

Reduction Reactions

Reduction primarily targets the hydroxymethyl group or modifies substituents on the pyridine ring:

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | THF, reflux | 3-(Hydroxymethyl) derivative (unchanged) |

| H₂/Pd-C | Ethanol, 50 psi H₂ | Saturated pyridinium alcohol (minor pathway) |

| NaBH₄ | Methanol, 0°C | Partial reduction of adjacent double bonds |

The trifluoromethyl group inhibits full ring saturation under standard hydrogenation conditions.

Substitution Reactions

The trifluoromethyl group participates in nucleophilic aromatic substitution (NAS) under forcing conditions:

| Nucleophile | Conditions | Product |

|---|---|---|

| NH₃ (g) | CuCl₂ catalyst, 200°C | 6-Amino-2-propylpyridin-3-yl methanol |

| KSCN | DMF, 120°C, 24 hr | 6-Thiocyano derivative |

| PhONa | DMSO, 150°C | 6-Phenoxy substitution (low yield) |

Steric hindrance from the 2-propyl group reduces substitution efficiency at the 6-position.

Esterification and Ether Formation

The hydroxymethyl group undergoes typical alcohol derivatization:

| Reagent | Conditions | Product |

|---|---|---|

| AcCl | Pyridine, 0°C | Acetyl ester (95% yield) |

| MsCl | Et₃N, CH₂Cl₂ | Mesylate (prone to elimination) |

| Benzyl bromide | K₂CO₃, DMF | Benzyl ether (80% yield) |

Ester derivatives exhibit enhanced stability in biological assays.

Comparative Reactivity with Analogues

The 2-propyl group differentiates this compound from simpler analogues:

| Compound | Oxidation Rate (rel.) | Substitution Yield |

|---|---|---|

| (6-(Trifluoromethyl)pyridin-3-yl)methanol | 1.0 | 45% (NH₃) |

| 2-Propyl-6-(trifluoromethyl) derivative | 0.7 | 28% (NH₃) |

| 2-Methyl-6-(trifluoromethyl) analogue | 1.2 | 52% (NH₃) |

The propyl group reduces reaction rates by 30–40% compared to methyl-substituted analogues due to steric effects .

Mechanistic Insights

-

Oxidation : Proceeds via a two-electron mechanism, with the trifluoromethyl group stabilizing the transition state through inductive effects.

-

Substitution : Follows a σ-complex intermediate pathway, with rate-determining nucleophilic attack at the 6-position.

-

Steric Effects : The 2-propyl group alters reaction trajectories by hindering approach to the 3-hydroxymethyl and 6-CF₃ positions.

This compound’s unique reactivity profile makes it valuable for synthesizing fluorinated bioactive molecules, though its steric demands require carefully optimized conditions .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties:

The compound has been investigated for its potential as a therapeutic agent in various diseases. Notably, it has shown promise in the development of selective inhibitors for protein arginine methyltransferase 5 (PRMT5), an important target in cancer therapy. PRMT5 inhibitors based on this compound have demonstrated high potency and selectivity, making them candidates for clinical trials .

Case Study: PRMT5 Inhibitors

A recent study highlighted several derivatives of (2-Propyl-6-(trifluoromethyl)pyridin-3-yl)methanol that exhibited significant inhibition of PRMT5 with IC50 values in the nanomolar range. For instance, compound 39 showed an IC50 of 2.3 nM, indicating its strong potential for further development .

Structure-Activity Relationship (SAR) Studies

Optimization Strategies:

The trifluoromethyl group in this compound is crucial for enhancing the compound's binding affinity to biological targets. SAR studies have indicated that modifications to the alkyl chain and substitution patterns can significantly affect the compound's potency and selectivity .

Table 1: SAR Data for Derivatives

| Compound ID | R Group | IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| 39 | MTA + | 2.3 | 103 |

| 40 | MTA - | 3.1 | 100.9 |

| 41 | cPr | 0.12 | >100 |

Biological Research

Mechanistic Studies:

The interaction of this compound with various biological pathways has been a focus of research. Mechanistic studies reveal that the compound can modulate enzyme activity through its trifluoromethyl group, which enhances binding affinity to specific receptors .

Application in Antimycobacterial Activity:

Research has also explored the use of this compound in antimycobacterial treatments. Analogues have been synthesized to assess their efficacy against Mycobacterium tuberculosis, with some exhibiting significant activity at low concentrations .

Material Science Applications

Development of New Materials:

The unique properties of this compound make it suitable for developing advanced materials with specific functionalities. Its chemical structure allows it to be utilized as a building block in polymer synthesis and other material applications where enhanced thermal and chemical stability is required.

Mecanismo De Acción

The mechanism of action of (2-Propyl-6-(trifluoromethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The methanol group can participate in hydrogen bonding, further stabilizing these interactions. These properties enable the compound to modulate the activity of various biological targets, potentially leading to therapeutic effects.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table compares key parameters between (2-Propyl-6-(trifluoromethyl)pyridin-3-yl)methanol and its closest analogs:

Key Observations:

- Molecular Weight: The target compound (219.2 g/mol) is heavier than analogs lacking the propyl group (e.g., 177.1 g/mol for (4-CF₃-pyridin-3-yl)methanol).

- Lipophilicity : The propyl group increases lipophilicity, which may enhance membrane permeability relative to smaller analogs.

Implications for the Target Compound:

While direct HPLC data for the target is unavailable, its methanol group is expected to reduce retention time compared to esters (e.g., 0.81 min in ) but increase it relative to carboxylic acids (e.g., 0.29 min in ) under similar conditions.

Actividad Biológica

(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)methanol is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Antiproliferative Effects

Research indicates that compounds containing a pyridine ring, particularly those with trifluoromethyl substitutions, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of pyridine can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The antiproliferative effects are often assessed using human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induction of apoptosis |

| Other Pyridine Derivatives | K562 | TBD | Inhibition of cell cycle progression |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined.

The biological activity of this compound may involve several pathways:

- Apoptosis Induction : The compound may activate apoptotic pathways by modulating key proteins involved in apoptosis, such as caspases and poly(ADP-ribose) polymerase (PARP) .

- Cell Cycle Arrest : Studies suggest that trifluoromethylated pyridines can lead to cell cycle arrest at various phases, potentially through the downregulation of proliferating cell nuclear antigen (PCNA) .

- Inhibition of Kinases : Some derivatives have shown inhibitory activity against specific kinases involved in cancer progression, suggesting that this compound might share similar properties.

Case Studies and Research Findings

Several studies have focused on the biological implications of trifluoromethylated compounds:

- Antimicrobial Activity : Recent investigations have highlighted the antimicrobial potential of trifluoromethyl-pyridine derivatives against pathogens such as Chlamydia trachomatis and Neisseria gonorrhoeae. These studies suggest that these compounds may disrupt bacterial growth by targeting specific metabolic pathways .

- In Vivo Studies : Animal models have been used to evaluate the pharmacokinetics and therapeutic efficacy of similar compounds, providing insights into their potential clinical applications .

- Structure-Activity Relationship (SAR) : Research has established correlations between structural modifications in pyridine derivatives and their biological activities, emphasizing the importance of the trifluoromethyl group in enhancing potency and selectivity towards biological targets .

Q & A

Q. What are the common synthetic routes for (2-Propyl-6-(trifluoromethyl)pyridin-3-yl)methanol, and how do reaction conditions influence yield?

Answer: The synthesis typically involves halogenated pyridine precursors. For example, a fluorinated pyridine intermediate (e.g., 2-chloro-6-(trifluoromethyl)pyridine) can undergo nucleophilic substitution with a propyl group, followed by reduction of a carbonyl or ester group to yield the methanol derivative. A key step is the reduction using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which must be optimized for temperature and solvent polarity to avoid over-reduction or side reactions .

Example Protocol:

- Step 1: React 2-chloro-6-(trifluoromethyl)pyridine with a propyl Grignard reagent in tetrahydrofuran (THF) at 0°C to room temperature.

- Step 2: Hydrolyze the intermediate with aqueous acid to form the aldehyde.

- Step 3: Reduce the aldehyde using LiAlH4 in anhydrous ether, followed by quenching with water and purification via column chromatography .

Q. Table 1: Yield Optimization

| Reducing Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| LiAlH4 | Ether | 0→25 | 78 |

| NaBH4 | MeOH | 25 | 45 |

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm substituent positions and stereochemistry. The trifluoromethyl group (-CF₃) shows distinct ¹⁹F NMR signals at ~-60 ppm .

- High-Performance Liquid Chromatography (HPLC): Retention times (e.g., 0.81 minutes under SQD-FA05 conditions) and LCMS data (e.g., m/z 393 [M+H]⁺) validate purity and molecular weight .

- X-ray Crystallography: For absolute configuration determination, SHELX software is employed for refinement, particularly with high-resolution single-crystal data .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and propyl groups influence reactivity in cross-coupling reactions?

Answer: The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, directing electrophilic substitutions to the 4-position. The propyl group introduces steric hindrance, affecting regioselectivity in reactions like Suzuki-Miyaura coupling. Computational studies (DFT) can model charge distribution to predict reaction sites .

Example:

In palladium-catalyzed couplings, the 3-methanol group acts as a directing group, enabling selective functionalization at the 4-position. This is critical for synthesizing derivatives for biological testing .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Multi-Technique Validation: Combine NMR, HPLC-MS, and IR to cross-verify functional groups. For example, discrepancies in ¹H NMR integration may arise from residual solvents, requiring careful drying .

- Isotopic Labeling: Use deuterated solvents to distinguish solvent peaks from compound signals.

- Crystallographic Refinement: SHELXL can resolve ambiguous NOE effects in crowded spectra by correlating crystal packing with solution-state data .

Case Study:

A reported m/z of 407 [M+H]⁺ (LCMS) conflicted with theoretical calculations. Re-analysis using high-resolution MS (HRMS) confirmed the correct formula (C₁₄H₁₃F₆NO), resolving the error from adduct formation .

Q. How can reaction byproducts be minimized during large-scale synthesis?

Answer:

- Temperature Control: Slow addition of reagents at -10°C reduces exothermic side reactions.

- Catalyst Optimization: Use Pd(OAc)₂ with SPhos ligand for Suzuki couplings to suppress homo-coupling byproducts .

- Workup Procedures: Acid-base extraction (e.g., pH adjustment to 3 with HCl) removes unreacted starting materials, as seen in patent protocols .

Q. Table 2: Byproduct Reduction

| Condition | Byproduct (%) | Target Yield (%) |

|---|---|---|

| Room Temp, No Catalyst | 22 | 58 |

| -10°C, Pd/SPhos | 5 | 89 |

Q. What role does the methanol moiety play in biological interactions, and how is this studied?

Answer: The methanol group facilitates hydrogen bonding with target proteins (e.g., enzymes or receptors). Molecular docking simulations using PyMOL or AutoDock can map interactions, while isothermal titration calorimetry (ITC) quantifies binding affinity. Comparative studies with methyl ether analogs show reduced activity, confirming the hydroxyl group’s importance .

Example:

In CYP11B2 inhibition studies, the methanol group of analogous pyridine derivatives formed hydrogen bonds with Thr318, critical for inhibitory activity .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental reaction outcomes?

Answer:

- Solvent Effects: DFT calculations often neglect solvent polarity. Re-run simulations with explicit solvent models (e.g., COSMO-RS) to improve accuracy.

- Steric Parameters: Adjust van der Waals radii in simulations to account for bulky groups like trifluoromethyl .

Case Study:

Predicted regioselectivity for nitration at the 4-position (computational) vs. observed 5-position (experimental) was resolved by including solvent (HNO₃/H₂SO₄) polarization effects in the model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.